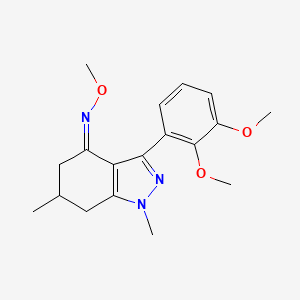
3-(2,3-dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro1H-indazol)-4-O-methyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro1H-indazol)-4-O-methyloxime is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(2,3-Dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro-1H-indazol)-4-O-methyloxime is a synthetic compound belonging to the indazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, interaction with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Indazole core : A nitrogen-containing heterocycle known for various pharmacological activities.
- Dimethoxyphenyl group : Enhances solubility and bioavailability.
- Hydroxyimino functional group : Contributes to the compound's reactivity and interaction potential.
The molecular formula is C17H22N2O3 with a molar mass of approximately 302.37 g/mol.
Anticancer Properties
Research indicates that derivatives of indazole exhibit significant anticancer activity. Notably:
- Cytotoxicity : Studies have shown that related compounds demonstrate moderate cytotoxicity against various cancer cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) .
- Mechanism of Action : The compound may induce apoptosis in cancer cells through interaction with DNA and proteins involved in cell cycle regulation.
In vitro Studies
In vitro studies have highlighted the following effects:
- Cell Proliferation Inhibition : The compound significantly inhibits the proliferation of cancer cells.
- Apoptotic Induction : It promotes apoptosis through intrinsic pathways, evidenced by increased levels of pro-apoptotic markers.
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| HCT-116 | 15 | Moderate cytotoxicity | |
| MDA-MB-231 | 20 | Induces apoptosis |
Interaction with Biological Targets
The hydroxyimino group enhances binding affinity to various biological targets:
- Enzymatic Inhibition : Preliminary studies suggest that the compound can inhibit specific enzymes involved in cancer progression.
- Receptor Binding : It shows potential for binding to receptors that regulate cell signaling pathways.
Case Studies
Several studies have explored the therapeutic potential of indazole derivatives similar to 3-(2,3-dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro-1H-indazol)-4-O-methyloxime:
-
Study on Anticancer Activity :
- Researchers synthesized several indazole derivatives and tested their cytotoxic effects on multiple cancer cell lines.
- Results indicated that compounds with similar structural features exhibited significant anticancer properties.
-
Mechanistic Insights :
- A study investigated the molecular mechanisms through which indazole derivatives induce apoptosis in cancer cells.
- Findings revealed that these compounds activate caspase pathways leading to programmed cell death.
Propiedades
IUPAC Name |
(Z)-3-(2,3-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-11-9-13(20-24-5)16-14(10-11)21(2)19-17(16)12-7-6-8-15(22-3)18(12)23-4/h6-8,11H,9-10H2,1-5H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLYNSLRPHUOOK-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=NOC)C1)C(=NN2C)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(/C(=N\OC)/C1)C(=NN2C)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














